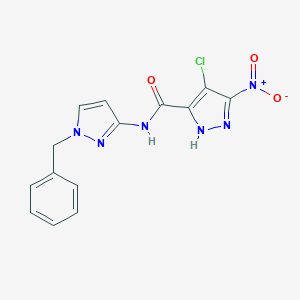
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide, also known as BPN or BPN-14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of several neurological disorders. BPN-14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways in the brain.
作用機序
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 selectively inhibits PDE4D, an enzyme that hydrolyzes cAMP, a key second messenger in the brain. By inhibiting PDE4D, this compound-14770 increases cAMP levels, which in turn activates downstream signaling pathways that are important for synaptic plasticity and cognitive function. This compound-14770 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound-14770 has been shown to increase cAMP levels in the brain and enhance synaptic plasticity, which is important for learning and memory. This compound-14770 also has anti-inflammatory effects, which may be beneficial in neurological disorders associated with neuroinflammation. This compound-14770 has been shown to have a good safety profile in preclinical studies, with no observed toxicity or adverse effects.
実験室実験の利点と制限
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying cAMP signaling pathways and their role in neurological disorders. However, the selectivity of this compound-14770 for PDE4D may limit its use in studying other PDE isoforms or cAMP signaling pathways that are not regulated by PDE4D.
将来の方向性
Future research on N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 will focus on its potential as a therapeutic agent for neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound-14770 in patients with Fragile X syndrome and Rett syndrome. Other potential future directions for this compound-14770 include studying its effects on other neurological disorders, such as Parkinson's disease and multiple sclerosis, and exploring its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to understand the long-term effects of this compound-14770 on cAMP signaling pathways and its potential for drug interactions.
合成法
The synthesis of N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 involves the reaction of 4-chloro-3-nitropyrazole-5-carboxylic acid with benzylhydrazine in the presence of triethylamine, followed by the reaction of the resulting product with 1-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)urea in the presence of N,N-dimethylformamide (DMF) and triethylamine. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 has been extensively studied in preclinical models of several neurological disorders, including Alzheimer's disease, Fragile X syndrome, Rett syndrome, and schizophrenia. In these studies, this compound-14770 has been shown to improve cognitive function, reduce neuroinflammation, and enhance synaptic plasticity. This compound-14770 has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
特性
分子式 |
C14H11ClN6O3 |
|---|---|
分子量 |
346.73 g/mol |
IUPAC名 |
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H11ClN6O3/c15-11-12(17-18-13(11)21(23)24)14(22)16-10-6-7-20(19-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,16,19,22) |
InChIキー |
JMTYOGKXLZBBGH-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279673.png)
![4-(4-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279674.png)

![3-(difluoromethoxy)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B279678.png)

![4-(3-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279681.png)
![3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279682.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279683.png)
![ethyl 7-(difluoromethyl)-5-methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279684.png)
![4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B279685.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B279691.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
